5-Aminopiperidin-2-one;dihydrochloride
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Overview
Description
5-Aminopiperidin-2-one;dihydrochloride: is a chemical compound with the molecular formula C5H10N2O·2HCl and a molecular weight of 187.07 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopiperidin-2-one;dihydrochloride typically involves the reduction of 5-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction is maintained at a temperature between 45°C and 70°C . Another method involves starting from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the methods mentioned above can be scaled up for industrial production, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions: 5-Aminopiperidin-2-one;dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in tetrahydrofuran at 45°C to 70°C.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum hydride yields ®-3-aminopiperidine .
Scientific Research Applications
Chemistry: 5-Aminopiperidin-2-one;dihydrochloride is used as an intermediate in the synthesis of various piperidine derivatives, which are crucial in designing drugs .
Biology: In biological research, piperidine derivatives, including this compound, are studied for their potential pharmacological activities .
Medicine: The compound is explored for its potential use in developing new pharmaceuticals due to its structural similarity to other bioactive piperidine derivatives .
Industry: In the industrial sector, it is used in the synthesis of various chemicals and materials that require piperidine derivatives .
Mechanism of Action
The exact mechanism of action of 5-Aminopiperidin-2-one;dihydrochloride is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets and pathways in biological systems. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A derivative of piperidine with a ketone group.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
Uniqueness: 5-Aminopiperidin-2-one;dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .
Biological Activity
5-Aminopiperidin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
5-Aminopiperidin-2-one dihydrochloride, with the chemical formula C5H10N2O·2HCl, is a piperidine derivative. Its structure includes a piperidin-2-one core, which is crucial for its biological activity. The compound exhibits properties such as solubility in water due to the presence of hydrochloride groups, which enhances its bioavailability.
Biological Activities
1. Anticancer Activity
Research has indicated that derivatives of piperidine, including 5-Aminopiperidin-2-one, exhibit anticancer properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Table 1: Anticancer Activity of Piperidine Derivatives
2. Antimicrobial Effects
5-Aminopiperidin-2-one dihydrochloride has demonstrated antimicrobial activity against various pathogens. The compound interacts with microbial targets to inhibit their growth, making it a candidate for developing new antimicrobial agents.
3. Neuropharmacological Effects
The compound has been studied for its potential neuropharmacological effects, particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline . This dual inhibition may improve cognitive function by increasing acetylcholine levels in the brain.
The biological activity of 5-Aminopiperidin-2-one dihydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for key enzymes involved in cancer progression and neurodegenerative diseases.
- Signal Transduction Modulation: It influences various signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Properties: Some studies suggest that piperidine derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies
Several case studies highlight the therapeutic potential of 5-Aminopiperidin-2-one dihydrochloride:
- A study involving a mouse model of Alzheimer's disease showed that treatment with compounds similar to 5-Aminopiperidin-2-one improved cognitive function and reduced amyloid plaque formation .
- Clinical trials evaluating the efficacy of piperidine derivatives in cancer therapy reported promising results, indicating significant tumor reduction in treated groups compared to controls.
Properties
Molecular Formula |
C5H12Cl2N2O |
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Molecular Weight |
187.06 g/mol |
IUPAC Name |
5-aminopiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C5H10N2O.2ClH/c6-4-1-2-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H |
InChI Key |
YURPXBDYYDFFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1N.Cl.Cl |
Origin of Product |
United States |
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